molecular formula C13H19BrO B13484244 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene

Cat. No.: B13484244
M. Wt: 271.19 g/mol
InChI Key: JYKFUEAEGHCYES-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene is an organic compound characterized by the presence of a bromine atom, a tert-butoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene typically involves the bromination of 1-(tert-butoxy)ethyl-3-methylbenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like cyanide or methanethiolate in polar aprotic solvents.

    Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.

Major Products:

    Substitution: Products depend on the nucleophile used, such as nitriles or thiols.

    Elimination: Alkenes are the major products formed.

Scientific Research Applications

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving brominated compounds.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene involves its reactivity due to the presence of the bromine atom and the tert-butoxy group. The bromine atom can participate in substitution and elimination reactions, while the tert-butoxy group can stabilize intermediates formed during these reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    1-(2-Bromoethyl)-3-methylbenzene: Lacks the tert-butoxy group, making it less sterically hindered.

    1-(tert-Butoxy)-2-bromo-3-methylbenzene: Different positioning of the bromine and tert-butoxy groups, leading to different reactivity.

Uniqueness: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene is unique due to the combination of the bromine atom and the tert-butoxy group, which influences its reactivity and stability. This makes it a valuable compound for specific synthetic applications and research studies .

Biological Activity

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its structure features a bromine atom, a tert-butoxy group, and a methylbenzene moiety, which contribute to its unique biological activities. This article reviews the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound's chemical structure allows it to interact with various biological targets. The bromine atom can engage in electrophilic substitution reactions, while the tert-butoxy group enhances lipophilicity, facilitating membrane penetration and interaction with proteins. The methyl group influences steric and electronic properties, affecting binding affinity and reactivity.

Table 1: Chemical Structure

ComponentDescription
BromineElectrophilic site
Tert-butoxy groupEnhances lipophilicity
Methyl groupModulates steric and electronic properties

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of certain bacterial strains. The exact mechanism is under investigation, but it may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, its derivatives have been evaluated for antiproliferative activity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The presence of specific substituents on the benzene ring has been correlated with enhanced cytotoxic effects .

Case Studies

  • Cytotoxicity Evaluation : A study reported IC50 values for various derivatives of related compounds against multiple cancer cell lines. The findings indicated that modifications to the benzene ring significantly impacted the cytotoxic potency. For example, compounds with methoxy substitutions demonstrated increased activity compared to their unsubstituted counterparts .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of halogenated compounds similar to this compound. Results indicated that brominated compounds generally exhibited stronger antibacterial properties than their non-brominated analogs .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Potential Therapeutic Applications

Due to its biological activities, this compound is being explored for potential therapeutic applications in drug development. Its ability to modulate enzyme activity and interact with cellular receptors positions it as a candidate for further investigation in pharmacological studies .

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-3-methylbenzene

InChI

InChI=1S/C13H19BrO/c1-10-6-5-7-11(8-10)12(9-14)15-13(2,3)4/h5-8,12H,9H2,1-4H3

InChI Key

JYKFUEAEGHCYES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CBr)OC(C)(C)C

Origin of Product

United States

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